N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine
Description
N-{[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic coumarin derivative characterized by a 4-ethyl-substituted coumarin core linked via an acetyloxy group to norleucine, a non-proteinogenic amino acid. Coumarin derivatives are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-6-15(19(23)24)20-17(21)11-25-13-7-8-14-12(4-2)9-18(22)26-16(14)10-13/h7-10,15H,3-6,11H2,1-2H3,(H,20,21)(H,23,24) |
InChI Key |
VNJVPKGMFBJBJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as acetone or ethanol, and catalysts like anhydrous potassium carbonate .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of photoactive materials and smart polymers .
Mechanism of Action
The mechanism of action of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to five structurally related coumarin derivatives (Table 1), with key variations in substituents, linkers, and amino acid components:
Key Observations:
Substituent Effects: The 4-ethyl group in the target compound provides intermediate lipophilicity compared to 4-methyl (less lipophilic) and 4-propyl (more lipophilic) analogs. This may enhance membrane permeability compared to methyl derivatives while avoiding excessive hydrophobicity seen with propyl groups .
Linker Variations: Acetyloxy linkers (target and ) are shorter and more rigid than propanoyl linkers (), which could influence conformational flexibility and target engagement. Acetohydrazide () and chloro-phenylacetamide () linkers introduce polar or halogenated groups, altering electronic properties and metabolic stability .
Biological Activity
N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
IUPAC Name: this compound
The compound features a chromenone core, which is significant for its biological interactions, alongside a norleucine moiety that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chromenone structure allows for penetration into cellular membranes, facilitating interactions with intracellular targets such as enzymes and receptors involved in inflammation and cell proliferation.
Key Mechanisms Include:
- Enzyme Inhibition: The compound shows potential in inhibiting specific enzymes that are crucial in metabolic pathways.
- Modulation of Signaling Pathways: It may affect signaling pathways related to apoptosis and cell differentiation.
- Antioxidant Activity: Coumarins are known for their antioxidant properties, which can mitigate oxidative stress in cells.
Antimicrobial Properties
Research has indicated that coumarin derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.
Anticancer Activity
Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, derivatives have been reported to inhibit the proliferation of human leukemia cells (HL-60), suggesting a potential role in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Coumarin | Basic structure | Antioxidant, antimicrobial |
| N-(4-methylcoumarin) | Methyl substitution at 4-position | Enhanced antimicrobial activity |
| N-{[(4-ethylcoumarin)oxy]acetyl}norleucine | Ethyl substitution | Improved enzyme inhibition |
The presence of the ethyl group at the 4-position enhances the compound's reactivity and interaction with biological targets compared to other coumarins.
Case Studies and Research Findings
- Study on HL-60 Cell Differentiation:
-
Inhibition of β-glucuronidase:
- A series of coumarin derivatives were synthesized and screened for their ability to inhibit β-glucuronidase, an enzyme linked to various metabolic disorders. The findings indicated that structural modifications significantly influenced the inhibitory potency.
- Antiproliferative Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
